molecular formula C18H14FNO4 B1392672 1-(2-Fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid CAS No. 1242969-59-0

1-(2-Fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid

Cat. No. B1392672
M. Wt: 327.3 g/mol
InChI Key: HFPWQOHSZAAFDV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the indole ring, followed by the addition of the various functional groups. The exact methods would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the indole ring. The presence of the fluorine atom could potentially influence the electronic distribution and reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the carboxylic acid group could participate in acid-base reactions, the formyl group could undergo reactions typical of aldehydes, and the fluorobenzyl group could be involved in nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could increase its solubility in water, while the fluorobenzyl group could increase its lipophilicity .

Scientific Research Applications

Synthesis and Characterization

1-(2-Fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid can serve as a precursor in the synthesis of complex heterocyclic compounds, demonstrating its role in the development of novel chemical entities with potential biological activities. For instance, compounds structurally related to this acid have been utilized in the synthesis of ellipticine derivatives through reactions with triisopropoxytitanium complexes, showcasing the versatility of such compounds in organic synthesis and the potential to generate pharmacologically active molecules (Miki, Hachiken, & Yanase, 2001).

Structural Studies and Complex Formation

The structural properties of compounds related to 1-(2-Fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid enable the formation of complexes with metals, as demonstrated in studies involving tri(o-fluorobenzyl)tin esters of heteroaromatic carboxylic acids. These complexes, characterized by X-ray diffraction, highlight the potential of such compounds in materials science and coordination chemistry, opening avenues for research in catalysis, molecular recognition, and more (Yin, Wang, Ma, & Wang, 2004).

Novel Compound Synthesis

Research on compounds with a similar backbone to 1-(2-Fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid includes the synthesis of diverse heterocyclic structures, which could have implications in drug discovery and development. For example, the synthesis of 5H-Benzo[b]carbazole-6,11-diones from related benzoylindolecarboxylic acids underlines the potential of these compounds in generating new molecules with unique properties for further pharmacological evaluation (Miki, Tsuzaki, & Matsukida, 2002).

Drug Design and Discovery

The structure of 1-(2-Fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid is reminiscent of frameworks used in the design of HIV-1 integrase inhibitors, illustrating the relevance of such compounds in the development of antiretroviral drugs. This highlights the potential application of this compound and its derivatives in medicinal chemistry, particularly in the design and synthesis of novel therapeutics targeting viral enzymes (Sato et al., 2009).

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it were a potential drug, future research might focus on testing its efficacy and safety in preclinical and clinical trials. Alternatively, if it were a potential industrial chemical, research might focus on optimizing its synthesis and exploring its potential applications .

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-3-formyl-6-methoxyindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO4/c1-24-12-6-7-13-14(10-21)17(18(22)23)20(16(13)8-12)9-11-4-2-3-5-15(11)19/h2-8,10H,9H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPWQOHSZAAFDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(N2CC3=CC=CC=C3F)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid
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1-(2-Fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid
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1-(2-Fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid
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1-(2-Fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid
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1-(2-Fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid
Reactant of Route 6
1-(2-Fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid

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